N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide
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Overview
Description
N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide is a chemical compound characterized by its unique structure, which includes a benzyl group attached to one nitrogen atom and a 3,5-dimethylphenyl group attached to the other nitrogen atom of an ethanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide typically involves the reaction of benzylamine with 3,5-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide can be compared to other similar compounds, such as N-benzyl-N'-(2,4-dimethylphenyl)ethanediamide and N-benzyl-N'-(3,4-dimethylphenyl)ethanediamide. These compounds share structural similarities but differ in the position of the methyl groups on the phenyl ring, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific arrangement of substituents, which may confer distinct properties and advantages in various applications.
Properties
IUPAC Name |
N-benzyl-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-8-13(2)10-15(9-12)19-17(21)16(20)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQMFBGOOOMTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367518 |
Source
|
Record name | STK294028 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6198-26-1 |
Source
|
Record name | STK294028 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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